molecular formula C9H11ClN2O3S B1267004 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine CAS No. 52480-33-8

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Cat. No.: B1267004
CAS No.: 52480-33-8
M. Wt: 262.71 g/mol
InChI Key: BHGFDIYEFUUCNM-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine is a chemical compound that features a morpholine ring substituted with a 6-chloro-pyridine-3-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: 6-chloro-pyridine-3-sulfonyl chloride and morpholine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.

    Procedure: The 6-chloro-pyridine-3-sulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-pyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine.

    Pyridine-3-sulfonyl chloride: Similar structure but lacks the chloro substituent.

    2-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with the chloro group in a different position.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 6-chloro-pyridine-3-sulfonyl group. This combination imparts specific chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFDIYEFUUCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297988
Record name 4-(6-chloro-pyridine-3-sulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52480-33-8
Record name 52480-33-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(6-chloro-pyridine-3-sulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of triethylamine (0.27 mL, 1.94 mmol) and morpholine (0.085 mL, 0.97 mmol) in dry dichloromethane (2 mL) was added to a stirred suspension of 6-chloropyridine-3-sulfonyl chloride (0.204 g, 0.96 mmol; described in: Naegeli, C. et al. Helv. Chim. Acta. 1938, 21, 1746-1750) in dry dichloromethane (1 mL). The resulting clear solution was stirred at room temperature for 20 min. The solvent was evaporated and the residue was purified on a silica gel column using dichloromethane/methanol, (97:3), as the eluent to give 0.176 g (70% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 8.75 (dd, J=3, 1 Hz, 1H), 8.18 (dd, J=8, 3 Hz, 1H), 7.82 (dd, J=8, 1 Hz, 1H), 3.63 (m, 4H), 2.96 (m, 4H).
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.085 mL
Type
reactant
Reaction Step One
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
70%

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